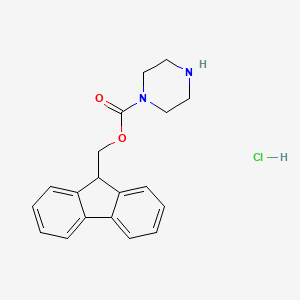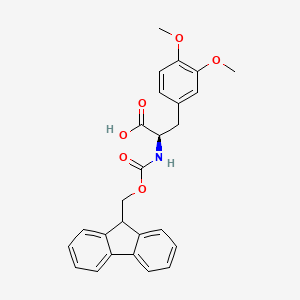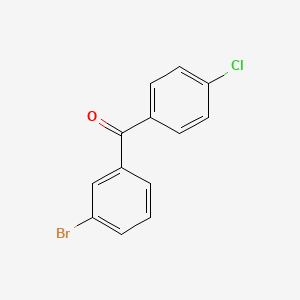
3-Bromo-4'-chlorobenzophenone
概要
説明
3-Bromo-4'-chlorobenzophenone is a halogenated organic compound that is part of the benzophenone family. It contains bromine and chlorine substituents on the aromatic rings. This compound is structurally related to various other halogenated phenols and benzophenones, which have been studied for their chemical behavior, synthesis, and potential applications.
Synthesis Analysis
The synthesis of halogenated benzophenones and related compounds has been explored in various studies. For instance, the synthesis and characterization of a novel compound, 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol (BDP), have been reported, which shares structural similarities with 3-Bromo-4'-chlorobenzophenone . Additionally, the synthesis of copper(II) and oxido-vanadium(IV) complexes with halogenated phenol derivatives has been described, indicating the reactivity of such compounds in coordination chemistry .
Molecular Structure Analysis
The molecular structure of halogenated benzophenones can be determined using crystallography and compared with density functional theory (DFT) calculations . The geometry, electronic properties, and thermodynamic functions can be elucidated through such analyses. Furthermore, the vibrational frequencies obtained from spectroscopic data can be evaluated using DFT, providing insights into the molecular vibrations and structure .
Chemical Reactions Analysis
Halogenated phenols, including those with bromine and chlorine substituents, undergo various chemical reactions. For example, the transformation of bromophenols during the chlorination process has been explored, revealing that active chlorine can react effectively with these compounds across a wide pH range . The photolysis of substituted phenols has also been studied, demonstrating the dynamics of H atom loss processes from gas-phase molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzophenones can be studied using various spectroscopic techniques. For instance, the vibrational frequencies, electric dipole moment, and first-order hyperpolarizability of 3,4-dichlorobenzophenone have been computed, which is structurally related to 3-Bromo-4'-chlorobenzophenone . The electrochemical behavior of halogenated phenols has been investigated as well, providing a basis for voltammetric detection of these compounds . Additionally, the radical-scavenging activity of natural bromophenols has been evaluated, indicating their potential antioxidant properties .
科学的研究の応用
Photoreaction Mechanisms
Research on related bromo-chlorophenols has explored their photoreaction mechanisms. A study involving 2-bromo, 2-bromo-4-chloro, and 2,4-dibromophenols investigated their behaviors in low-temperature argon matrices using Fourier transform infrared spectroscopy. The study revealed that 4-bromo-2,5-cyclohexadienone is primarily produced from 2-bromophenol, with the formation of cyclopentadienylidenemethanone⋯HBr complex as a minor pathway (Akai et al., 2002).
Vibrational Spectra and Thermodynamics
Quantum chemical calculations have been performed on molecules like 3′-bromopropiophenone and 4′-bromo-3-chloropropiophenone to understand their molecular geometries, vibrational wavenumbers, and thermodynamical properties. This research provides insight into the fundamental properties of similar bromo-chlorobenzophenone compounds (Pandian et al., 2011).
Potential Anticancer Activities
A study on a novel bromophenol derivative, containing a structure similar to 3-Bromo-4'-chlorobenzophenone, showed significant anticancer activities on human lung cancer cell lines. It indicated potential pathways for developing anticancer drugs based on bromophenol derivatives (Guo et al., 2018).
Electrophilic Addition and Coupling Reactions
The use of similar bromo-benzophenone compounds in electrophilic addition and coupling reactions has been explored. For instance, the synthesis of oxoimmoniosulfides using 3-Bromo-2-phenyl-1-indenone indicates potential applications in synthetic chemistry (Timokhina et al., 2001).
Chromatographic Applications
The synthesis and characterization of related bromo-azobenzene compounds have been studied for their use as stationary phases in gas chromatography, demonstrating their utility in analytical chemistry (Baniceru et al., 1995).
作用機序
Target of Action
Benzophenones are generally known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzophenones are known to interact with their targets through various mechanisms, such as free radical reactions and nucleophilic substitutions .
Biochemical Pathways
It’s synthesized via diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with copper (i) bromide .
Result of Action
Benzophenones are generally known to have various biological effects, depending on their specific chemical structure and the biological targets they interact with .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3-bromophenyl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSRHMLEPCMXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373599 | |
| Record name | 3-Bromo-4'-chlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4'-chlorobenzophenone | |
CAS RN |
75762-56-0 | |
| Record name | 3-Bromo-4'-chlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75762-56-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights does the research provide regarding the bonding nature and electronic properties of 3-bromo-4'-chlorobenzophenone?
A1: The research utilizes computational methods to investigate the vibrational energies and electronic properties of 3-bromo-4'-chlorobenzophenone. [] While the abstract doesn't specify the exact computational methods employed, it highlights that the study analyzes the molecule's vibrational frequencies, which can provide insights into the strength and nature of its chemical bonds. Additionally, the investigation of electronic properties likely involves exploring the molecule's electron distribution, dipole moment, and frontier molecular orbitals, which are crucial for understanding its reactivity and potential interactions with other molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)




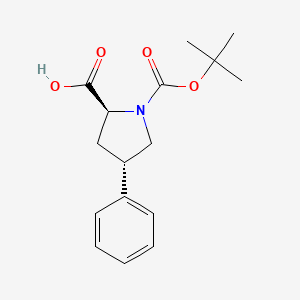

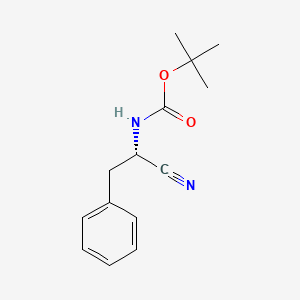
![(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B1333999.png)

